molecular formula C21H18N4O3S B2743941 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 941946-64-1

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Cat. No.: B2743941
CAS No.: 941946-64-1
M. Wt: 406.46
InChI Key: WAXVZMRLEPXSTG-LYBHJNIJSA-N
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Description

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a synthetic small molecule belonging to the quinazoline-urea hybrid class, designed for anticancer research and kinase inhibition studies. Its structure incorporates a quinazolin-4(3H)-one core, a well-established pharmacophore known to act as an excellent hinge-binding moiety that occupies the ATP binding domain of kinase targets . The molecule features a urea linker, a critical functional group found in many potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Research on analogous compounds demonstrates that the urea moiety can form key hydrogen bonds with the DFG motif of the VEGFR-2 enzyme; the oxygen atom coordinates with Asp1046, while the NH groups interact with Glu885, leading to effective enzyme suppression . This mechanism inhibits angiogenesis—the formation of new blood vessels—which is a crucial process for tumor growth and metastasis . The 3-methoxyphenyl terminal group and the unique thiophen-2-ylmethyl substitution at the 3-position of the quinazoline ring are designed to explore structure-activity relationships and optimize interactions with hydrophobic regions in the enzyme's active site . As a research chemical, this compound is intended for investigating angiogenesis pathways, screening for antiproliferative activity against various cancer cell lines, and developing novel targeted therapies. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

941946-64-1

Molecular Formula

C21H18N4O3S

Molecular Weight

406.46

IUPAC Name

1-(3-methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H18N4O3S/c1-28-15-7-4-6-14(12-15)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-29-16/h2-12H,13H2,1H3,(H2,22,24,26)

InChI Key

WAXVZMRLEPXSTG-LYBHJNIJSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates.

    Introduction of the Thiophen-2-ylmethyl Group: This step might involve the alkylation of the quinazolinone core with thiophen-2-ylmethyl halides under basic conditions.

    Attachment of the 3-Methoxyphenyl Group: This could be done through a nucleophilic substitution reaction where the quinazolinone derivative reacts with 3-methoxyphenyl isocyanate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, isocyanates, carbamates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that quinazolinone derivatives, including 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea, exhibit anticancer activity. These compounds have been shown to modulate the activity of specific proteins or enzymes by binding to their active sites. For instance, studies have focused on their effects on tumor necrosis factor-alpha converting enzyme (TACE), which is linked to cancer progression and metastasis .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, which is crucial for the development of therapeutic agents targeting diseases where enzyme dysregulation is a factor. The unique thiophen group contributes to its binding affinity and selectivity towards specific enzymes .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic pathways to optimize yield and purity, often utilizing advanced techniques such as combinatorial synthesis .

Case Study 1: Anticancer Activity Evaluation

In one study, researchers synthesized several quinazoline derivatives, including the target compound, and evaluated their anticancer activity against various cancer cell lines. The findings indicated that modifications in the structural framework could enhance potency against specific cancer types .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with TACE. The results demonstrated that the compound could inhibit TACE activity effectively, suggesting its potential role in cancer therapy by reducing tumor growth factors .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique features include:

  • Quinazolinone Core: Common in analogs like [6,7-Bis-(2-Methoxy-Ethoxy)-Quinazolin-4-yl]-phenyl-amine derivatives (), but differs in substituents at positions 2 and 3.
  • Thiophen-2-ylmethyl Group : Rare in literature; most analogs feature halogens (e.g., bromo, iodo) or alkyl/aryl groups (e.g., triazole-benzyl in ). Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets compared to halogenated analogs.
  • Urea Linkage: Shared with compounds like 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l, ), but the quinazolinone-thiophene combination distinguishes it.
Table 1: Substituent Comparison
Compound Quinazolinone Substituent Aryl Group on Urea Key Structural Differences
Target Compound 3-(Thiophen-2-ylmethyl) 3-Methoxyphenyl Thiophene vs. halogen/alkyl groups
3b () 6,7-Bis-(2-Methoxy-Ethoxy) 2-Iodo-benzyl-triazole Triazole-iodobenzyl vs. thiophene
6l () N/A (Simple urea) 3-Methoxyphenyl Absence of quinazolinone core
4g () 3-Methyl-4-oxo 3-Fluorophenyl Fluorophenyl vs. methoxyphenyl

Physicochemical Properties

  • Melting Points: Analogs with halogenated benzyl groups (e.g., 3h in : 131–134°C) exhibit higher melting points than non-halogenated derivatives (e.g., 3f: 83–86°C) due to increased molecular symmetry and intermolecular forces . The target compound’s melting point is unreported but likely influenced by the flexible thiophene moiety.
  • Solubility : Methoxy groups (e.g., in 3b, 3c) improve aqueous solubility compared to halogenated derivatives . The thiophene’s hydrophobicity may reduce solubility relative to triazole-containing analogs.

Biological Activity

1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H14N2O2SC_{16}H_{14}N_2O_2S and its structural features include a methoxyphenyl group, a thiophenylmethyl moiety, and a quinazolinone core. These structural components contribute to its biological activity.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, a study indicated that derivatives containing the quinazolinone structure demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (HL-60) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Cell LineIC50 (μM)Reference
MDA-MB-23115.1
A54921.5
HL-6025.9

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study highlighted that related thiourea derivatives exhibited broad-spectrum antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

MicroorganismActivity TypeReference
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Candida albicansAntifungal

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. This is potentially due to its ability to inhibit pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant effects, which can protect against cellular damage.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that derivatives showed a significant reduction in cell viability in various cancer cell lines compared to control groups, with IC50 values ranging from 15 μM to 30 μM.
  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with thiourea derivatives resulted in a notable decrease in infection markers, indicating effective antimicrobial action.

Q & A

Q. How to design a study investigating synergistic effects with β-lactam antibiotics?

  • Approach :
  • Checkerboard Assay : Test fractional inhibitory concentrations (FIC) with ampicillin .
  • Mechanistic Insight : Use TEM to visualize bacterial membrane disruption .

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